2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Medicinal Chemistry GABA Receptor Pharmacology Structure-Activity Relationship (SAR)

Ensure experimental reproducibility by procuring the correct 3-methylisoxazol-5-yl regioisomer (CAS 1207048-83-6). Its unique low lipophilicity profile (XLogP3=1.5, TPSA=119 Ų) minimizes false-positive aggregation and distinguishes it from N-benzyl/phenyl analogs. Ideal as a matched-pair probe with the 5-methylisoxazol-3-yl variant for investigating receptor pharmacology. This scaffold demonstrates quantifiable, tuneable potency against eIF4H (IC50 range: 5,550–71,500 nM).

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 1207048-83-6
Cat. No. B2487320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
CAS1207048-83-6
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C14H12N4O3S/c1-9-7-13(21-18-9)15-12(19)8-22-14-5-4-10(16-17-14)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,19)
InChIKeyNOVQARJGOIPGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1207048-83-6): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1207048-83-6) is a synthetic heterocyclic compound (C14H12N4O3S, MW 316.34 g/mol) that integrates a furan-substituted pyridazine core, a thioether linker, and a 3-methylisoxazol-5-yl acetamide terminus [1]. Its computed XLogP3 of 1.5, topological polar surface area (TPSA) of 119 Ų, and 5 rotatable bonds position it within favorable physicochemical space for cell permeability and solubility, distinguishing it from more lipophilic N-benzyl or N-phenyl analogs in the same chemotype series [1]. The compound is cataloged in PubChem (CID 45497463), ChEMBL, and BindingDB-associated screening collections, indicating its inclusion in publicly funded high-throughput screening libraries, which facilitates cross-study comparisons [1][2].

Why 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1207048-83-6) Cannot Be Interchanged with Structurally Similar Pyridazine-Thioacetamide Analogs


The 3-methylisoxazol-5-yl terminus in CAS 1207048-83-6 is a distinctive regiochemical feature that cannot be replaced by the common 5-methylisoxazol-3-yl isomer (CAS 872704-24-0) or by N-benzyl/N-phenyl variants without altering target engagement profiles. Literature evidence demonstrates that 3-methylisoxazol-5-yl and 5-methylisoxazol-3-yl regioisomers display divergent pharmacological activities, including agonist versus antagonist switching at benzodiazepine receptors [1]. Within the 6-(furan-2-yl)pyridazin-3-yl thioacetamide chemotype, N-substituent variation from benzyl (IC50 = 57,000 nM) to 4-acetamidophenyl (IC50 = 31,100 nM) against eukaryotic translation initiation factor 4H (eIF4H) produces a ~1.8-fold shift in potency, underscoring the sensitivity of this scaffold to the amide terminus [2][3]. Procuring the correct regioisomer and N-substitution pattern is therefore essential for experimental reproducibility.

Quantitative Differentiation Evidence for 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1207048-83-6) Versus Closest Analogs


Isoxazole Regiochemistry as a Determinant of Pharmacological Activity: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl Differentiation in Fused Heterocyclic Systems

The 3-methylisoxazol-5-yl terminus in CAS 1207048-83-6 is regioisomerically distinct from the 5-methylisoxazol-3-yl terminus found in the closest commercial analog (CAS 872704-24-0). Published SAR studies on fused imidazopyridine and related heterocyclic systems demonstrate that 5-methylisoxazol-3-yl and 3-methylisoxazol-5-yl derivatives can exhibit opposing pharmacological behaviors, including agonist versus antagonist activity at benzodiazepine receptor subtypes [1]. Within isoxazole-pyridazine patent families targeting GABA A α5 receptors, the regiochemistry of the isoxazole-methyl position is a critical selectivity determinant [2]. This regioisomer-dependent pharmacology cannot be captured by simple potency metrics alone and represents a structural feature that a generic substitution with the 5-methylisoxazol-3-yl analog (CAS 872704-24-0) would fail to replicate.

Medicinal Chemistry GABA Receptor Pharmacology Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Reduced Lipophilicity (XLogP3 1.5) of CAS 1207048-83-6 Versus N-Benzyl Analog Enhances Aqueous Solubility Profile

CAS 1207048-83-6 exhibits a computed XLogP3 of 1.5, which is substantially lower than the estimated XLogP3 of approximately 2.5–3.0 for the N-benzyl analog (CID 7207175) that bears the same furan-pyridazine-thioether core [1]. This difference of ~1.0–1.5 log units reflects the replacement of the lipophilic benzyl group with the more polar 3-methylisoxazole heterocycle. The lower lipophilicity translates into an improved predicted aqueous solubility profile, which is advantageous for biochemical assay compatibility at higher compound concentrations and reduces the likelihood of non-specific aggregation-based artifacts in screening campaigns [2].

Physicochemical Profiling Drug-Likeness Solubility Optimization

Target Engagement Profile Divergence: eIF4H Binding Affinity Modulation by the N-Aryl/Heteroaryl Substituent in Furan-Pyridazine-Thioacetamides

BindingDB screening data for structurally related 6-(furan-2-yl)pyridazin-3-yl thioacetamide analogs against human eukaryotic translation initiation factor 4H (eIF4H) reveal that the N-substituent dramatically modulates binding affinity. The N-benzyl analog (CID 7207175) exhibits an IC50 of 57,000 nM, while the N-(4-acetamidophenyl) analog (CID 7207152) shows improved affinity with an IC50 of 31,100 nM, representing a ~1.83-fold potency enhancement [1][2]. Further diversification at this position yields IC50 values ranging from 5,550 nM (N-(2,4-dimethoxyphenyl), CID 7207138) to 71,500 nM (N-(2,3-dimethylphenyl), CID 7207117), with the N-(3-acetamidophenyl) analog (CID 7207150) demonstrating an IC50 of 46,300 nM [3][4][5]. The 3-methylisoxazol-5-yl terminus in CAS 1207048-83-6 represents a distinct heteroaryl chemotype within this SAR series, positioned to explore a unique region of the N-substituent activity landscape not covered by existing anilide or benzyl variants.

Translation Initiation Inhibition eIF4H BindingDB Screening Data

Hydrogen Bond Acceptor Capacity: 7 HBA in CAS 1207048-83-6 Provides Enhanced Polar Interaction Potential Relative to N-Benzyl and N-Phenyl Analogs

CAS 1207048-83-6 possesses 7 hydrogen bond acceptor (HBA) atoms, contributed by the furan oxygen, pyridazine nitrogens, isoxazole ring oxygen and nitrogen, the thioether sulfur, and the acetamide carbonyl [1]. This compares to 5 HBA for the N-benzyl analog (CID 7207175), which lacks the isoxazole heteroatoms, and 6 HBA for the N-(4-acetamidophenyl) analog (CID 7207152) [1]. The additional HBA capacity of the 3-methylisoxazole-5-yl terminus provides enhanced polar interaction potential that may confer distinct target recognition patterns, particularly in binding sites with multiple hydrogen bond donor residues. Combined with a single hydrogen bond donor (HBD = 1), the compound maintains a balanced HBA/HBD ratio favorable for oral bioavailability prediction models [2].

Molecular Recognition Hydrogen Bonding Ligand Efficiency

Scaffold Unification: The Pyridazine Core in CAS 1207048-83-6 Avoids the Synthetic Complexity and Altered Geometry of the Triazolo[4,3-b]pyridazine Analog

A closely related analog, 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1203328-89-5), incorporates a fused triazole ring onto the pyridazine core, increasing molecular weight from 316.34 to 356.36 g/mol (+40 Da) and adding two nitrogen atoms [1]. The triazolo[4,3-b]pyridazine scaffold introduces an additional planar ring that alters molecular shape, π-stacking potential, and metabolic vulnerability. CAS 1207048-83-6 retains the simpler pyridazine nucleus, which is synthetically more accessible via established thioether coupling methodologies using 3-chloro-6-(furan-2-yl)pyridazine precursors [2]. The lower molecular complexity of the pyridazine scaffold also reduces the number of potential metabolic soft spots, which may be advantageous for in-cell target engagement studies where metabolic stability is a concern [3].

Synthetic Accessibility Scaffold Design Chemical Biology Tool Compounds

Optimal Research Application Scenarios for 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS 1207048-83-6) Based on Quantitative Differentiation Evidence


Isoxazole Regiochemistry-Dependent Pharmacology Studies (GABA A Receptor or Benzodiazepine Receptor Focus)

CAS 1207048-83-6 is ideally suited for studies investigating how the 3-methylisoxazol-5-yl versus 5-methylisoxazol-3-yl regioisomerism affects receptor pharmacology. Published SAR data demonstrate that this regiochemical difference can switch agonist/antagonist activity at benzodiazepine receptor subtypes [1]. Procurement of both CAS 1207048-83-6 and CAS 872704-24-0 (the 5-methylisoxazol-3-yl regioisomer) as a matched pair enables direct experimental interrogation of this phenomenon within a conserved furan-pyridazine-thioether scaffold.

eIF4H Probe Development and SAR Expansion Around the Amide Terminus

The furan-pyridazine-thioacetamide scaffold has demonstrated quantifiable engagement with human eIF4H across multiple N-substituted analogs (IC50 range: 5,550–71,500 nM) [2][3]. CAS 1207048-83-6 introduces the 3-methylisoxazol-5-yl terminus, a heteroaryl chemotype not represented in existing BindingDB data for this target. Its distinct HBA count (7 vs. 5–6 for existing analogs), lower XLogP3 (1.5 vs. ~2.5–3.0 for N-benzyl variants), and balanced TPSA (119 Ų) position it as a novel probe to extend the eIF4H SAR landscape into more polar, heteroaryl-substituted chemical space.

Physicochemical Property-Driven Hit Triaging in Early-Stage Screening Cascades

CAS 1207048-83-6 presents a favorable multiparameter physicochemical profile—XLogP3 1.5, TPSA 119 Ų, HBD 1, HBA 7, rotatable bonds 5—that meets common drug-likeness filters (e.g., Veber rules) [4]. Its lower lipophilicity compared to N-benzyl and N-phenyl analogs reduces the probability of promiscuous aggregation-based inhibition, a common source of false-positive screening hits. This makes the compound an attractive choice for inclusion in focused screening libraries where physicochemical quality is a primary selection criterion.

Pyridazine Core Scaffold Optimization: Avoidance of Triazolo-Fused Complexity

For medicinal chemistry programs exploring pyridazine-based inhibitors, CAS 1207048-83-6 offers a synthetically tractable pyridazine core (MW 316.34) without the additional synthetic burden and increased molecular weight of the triazolo[4,3-b]pyridazine analog (CAS 1203328-89-5, MW 356.36) [5]. Its thioether linkage at the pyridazine 3-position is amenable to further diversification via established thio-substituted pyridazine building block chemistry, facilitating rapid analog generation for lead optimization [6].

Quote Request

Request a Quote for 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.